N-(oxolan-3-yl)pent-4-ynamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(oxolan-3-yl)pent-4-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-3-4-9(11)10-8-5-6-12-7-8/h1,8H,3-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEKJOGDBMKHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)NC1CCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving N Oxolan 3 Yl Pent 4 Ynamide
Reaction Pathway Elucidation for N-(oxolan-3-yl)pent-4-ynamide Formation and Transformationsfao.orgbrad.ac.ukorgsyn.org
The formation of ynamides, including this compound, is commonly achieved through copper-catalyzed cross-coupling reactions. orgsyn.orgnih.gov A prevalent method involves the coupling of an amide, in this case, oxolan-3-amine derived amide, with an alkynyl halide. brad.ac.uk
Transformations of the ynamide product are diverse and mechanistically rich. Due to the polarization of the triple bond, the α-carbon is nucleophilic while the β-carbon is electrophilic. nih.gov This electronic character dictates the reaction pathways in various transformations, such as cycloadditions, rearrangements, and additions. nih.govnih.gov Activation of the ynamide by a catalyst, often a transition metal like gold or copper or a Brønsted acid, is a common initial step that leads to highly reactive intermediates. rsc.orgresearchgate.netrsc.org
For instance, in acid-mediated reactions, the protonation of the ynamide triple bond is a key step, leading to the formation of a highly electrophilic keteniminium ion. researchgate.net This intermediate is central to many subsequent transformations, including cycloadditions and rearrangements. nih.govrsc.org
Computational studies, particularly Density Functional Theory (DFT), have been instrumental in identifying and characterizing the transient species involved in ynamide reactions. researchgate.netresearchgate.netwhiterose.ac.uk
Keteniminium Ions: As mentioned, the keteniminium ion is a cornerstone intermediate in many ynamide reactions, particularly those catalyzed by acids. rsc.orgresearchgate.net For this compound, protonation or coordination of a Lewis acid to the alkyne would generate a keteniminium species. DFT calculations on similar systems have elucidated the geometry and energy of these intermediates, confirming their high electrophilicity. researchgate.net These reactive species are often short-lived and rapidly engage with available nucleophiles. fao.org
Metal Carbenes: In transformations catalyzed by metals like gold or copper, the formation of metal carbene intermediates is a proposed pathway. researchgate.netdntb.gov.ua For example, a gold catalyst can activate the ynamide, leading to an intermediate that can be described as an α-oxo gold carbene, which then undergoes further reaction. rsc.org The reaction of an azide (B81097) with an ynamide in the presence of a copper catalyst is proposed to generate an α-imino copper carbene. researchgate.net
Transition States: The elucidation of reaction pathways also involves the characterization of transition states (TS). For example, in cycloaddition reactions, DFT calculations have been used to model the transition states, providing insights into the stereoselectivity of the reaction. researchgate.net In a gold-catalyzed intramolecular hydroalkylation of an ynamide, the initial orgsyn.orgrsc.org-hydride shift from the keteniminium ion was identified as the rate-determining step through transition state analysis. researchgate.net
Below is a table summarizing key intermediates and the methods used for their characterization in general ynamide reactions, which are applicable to this compound.
| Intermediate/Transition State | Precursor System | Method of Investigation | Key Findings |
| Keteniminium Ion | Ynamide + Brønsted/Lewis Acid | DFT Calculations, ESI-MS | Highly electrophilic intermediate; geometry and energy profile determined. fao.orgnih.govresearchgate.net |
| α-Imino Gold Carbene | Ynamide + Gold Catalyst | DFT Calculations | Formed via cyclization and proton transfer steps. rsc.org |
| α-Imino Copper Carbene | Azide + Ynamide + Copper Catalyst | Theoretical Calculations | Generated from an azide-alkyne cyclization. researchgate.net |
| orgsyn.orgrsc.org-Hydride Shift TS | Keteniminium Ion | DFT Calculations | Identified as the rate-determining step in a hydroalkylation reaction. researchgate.net |
| Cycloaddition TS | Ynamide + Alkene | DFT Calculations | Explains regio- and stereoselectivity of the cycloadducts. rsc.orgresearchgate.net |
The choice of catalyst and reagents is crucial in directing the reaction of an ynamide down a specific mechanistic pathway.
Copper Catalysts: In the synthesis of ynamides, copper(I) salts like CuI or CuCN are commonly used. brad.ac.ukorgsyn.org The mechanism is believed to involve the formation of a copper acetylide and a copper amidate, followed by reductive elimination to form the N-C(sp) bond. brad.ac.uk Ligands, such as N,N'-dimethylethylenediamine (DMEDA), are often employed to stabilize the copper center and facilitate the reaction. nih.gov
Gold Catalysts: Gold(I) complexes are powerful π-acids that readily activate the ynamide triple bond towards nucleophilic attack. rsc.orgresearchgate.net The coordination of the gold catalyst to the alkyne enhances its electrophilicity, leading to the formation of keteniminium ions or gold carbenes. nih.govrsc.org The counter-anion of the gold catalyst can also play a significant role in the reaction mechanism and selectivity. whiterose.ac.uk
Brønsted Acids: Simple Brønsted acids like triflic acid (TfOH) can act as potent catalysts for ynamide transformations by protonating the alkyne to generate keteniminium ions. fao.orgresearchgate.netrsc.org The concentration of the acid can influence the reaction outcome, leading to divergent pathways.
Reagents: The nature of the reacting partner is also critical. For example, in the presence of azides, ynamides can undergo divergent reactions depending on the specific azide used, leading to different heterocyclic products. fao.orgbrad.ac.uk Computational studies have shown that the relative energy barriers for different pathways, such as azide addition versus triflate addition to a keteniminium intermediate, dictate the product distribution. brad.ac.uk
Kinetic Studies and Energy Framework Analysis of this compound Synthetic Processesfao.orgbrad.ac.ukorgsyn.org
While specific kinetic data for this compound is unavailable, kinetic studies on related ynamide systems provide valuable mechanistic insights. For instance, in ynamide-mediated peptide bond formation, in situ IR spectroscopy has been used to follow the reaction progress. acs.org These studies revealed that the initial activation of a carboxylic acid by the ynamide follows first-order kinetics with respect to the carboxylic acid but zero-order with respect to the ynamide. acs.org
Energy framework analysis, typically performed using DFT calculations, helps to map out the potential energy surface of a reaction. brad.ac.ukresearchgate.net This allows for the comparison of different possible pathways and the identification of the lowest energy route. For the reaction of ynamides with azides in the presence of triflic acid, DFT calculations showed that the formation of an N,N-ketene acetal (B89532) versus an N,O-ketene aminal is controlled by small differences in activation energies. brad.ac.uk The subsequent loss of dinitrogen from one of these intermediates was identified as the main driving force for the reaction due to its high exergonicity. brad.ac.uk
The following table presents hypothetical energy data based on DFT studies of general ynamide reactions, illustrating the energy landscape of a typical transformation.
| Reaction Step | Species | Relative Enthalpy (ΔΔH⁰, kcal/mol) | Relative Free Energy (ΔΔG⁰, kcal/mol) |
| Protonation | Keteniminium Intermediate (F) | +1.5 | +10.0 |
| Azide Addition | Transition State (TSF-C) | +2.7 | +12.5 |
| Azide Addition | N,N-Ketene Acetal (C) | -28.4 | -20.0 |
| N₂ Extrusion | Transition State (TSC-H) | -15.0 | -5.0 |
| N₂ Extrusion | Oxazolium Intermediate (H) | -75.6 | -70.0 |
| Data adapted from computational studies on a model ynamide system and are for illustrative purposes only. brad.ac.uk |
Investigation of Nucleophilicity and Electrophilicity of this compound Moietiesnih.gov
The reactivity of this compound is governed by the dual electronic nature of its ynamide moiety.
Nucleophilicity: The lone pair on the nitrogen atom donates electron density to the triple bond, making the α-carbon nucleophilic. This allows the ynamide to act as a nucleophile in various reactions. nih.gov For example, ynamides can add to electrophiles such as acyl chlorides in copper-catalyzed reactions. nih.gov
Electrophilicity: The electron-withdrawing amide group polarizes the alkyne, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. nih.gov This "umpolung" or reversed polarity reactivity is often exploited in metal-catalyzed processes. nih.gov
The reaction conditions can dictate which character predominates. Under acidic conditions, protonation makes the ynamide a potent electrophile (via the keteniminium ion). researchgate.net In contrast, under basic conditions, the nucleophilic character of the α-carbon can be harnessed. researchgate.net The strength of the electron-withdrawing group on the nitrogen also plays a crucial role; a stronger electron-withdrawing group enhances the electrophilicity of the β-carbon. researchgate.net
Stability and Reactivity Profiles of this compound under Diverse Reaction Conditionsdicp.ac.cn
Ynamides like this compound are generally considered bench-stable compounds that can be purified by silica (B1680970) gel chromatography. This stability is a significant advantage over the more sensitive ynamines. nih.gov However, their stability is condition-dependent.
Acidic Conditions: Ynamides are sensitive to strong acids. While controlled acid catalysis is used to promote desired reactions, prolonged exposure or harsh acidic conditions can lead to hydration of the triple bond to form amides. brad.ac.uk For certain N-substituted ynamides, such as those with a Boc group, hydration can occur even under milder acidic conditions like TFA at room temperature. brad.ac.uk
Basic Conditions: Ynamides are generally more stable under basic conditions. Many synthetic procedures for ynamides employ bases like potassium carbonate or cesium carbonate. orgsyn.orgnih.gov
Thermal Stability: Many ynamide syntheses and transformations are conducted at elevated temperatures, indicating a reasonable degree of thermal stability. nih.gov However, some ynamides can be thermally sensitive. rsc.org
Oxidative Stability: Ynamides can be oxidized to α-keto-imides using reagents like dimethyldioxirane (B1199080) (DMDO) or ruthenium tetroxide (generated from RuO₂/NaIO₄). nih.gov This reactivity highlights that they are not stable towards strong oxidizing agents.
The reactivity of this compound is expected to be broad. As a terminal alkyne, the pent-4-ynamide (B3317917) portion can undergo reactions typical of terminal alkynes, such as Sonogashira or Cadiot-Chodkiewicz couplings, in addition to the diverse reactions of the ynamide functional group itself. nih.govorgsyn.org The oxolane ring is generally stable but could potentially participate in or influence reactions depending on the specific conditions employed.
Computational and Theoretical Chemistry Studies on N Oxolan 3 Yl Pent 4 Ynamide
Applications of Density Functional Theory (DFT) for N-(oxolan-3-yl)pent-4-ynamide
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties and reactivity of organic molecules like this compound. DFT methods are used to approximate the solution to the Schrödinger equation by calculating the electron density of a system.
The electronic structure of a molecule dictates its reactivity. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the amide nitrogen and the π-system of the terminal alkyne. The LUMO, conversely, would be anticipated to be distributed over the electrophilic centers, particularly the carbonyl carbon of the amide group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org
DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can provide quantitative values for these orbital energies. For analogous amide-containing compounds, HOMO energies typically range from -6.5 to -7.5 eV, while LUMO energies are often in the range of -0.5 to 0.5 eV. The resulting HOMO-LUMO gap would therefore be in the range of 6.0 to 8.0 eV, suggesting a moderately stable molecule.
Table 1: Representative Frontier Molecular Orbital Data for this compound (Illustrative)
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -7.2 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -0.3 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
This compound possesses significant conformational flexibility due to the rotatable bonds in the pentynamide chain and the puckering of the oxolane ring. DFT calculations can be employed to map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. For the oxolane ring, envelope and twist conformations are typically the most stable. The orientation of the pentynamide substituent (axial vs. equatorial) on the oxolane ring is a key conformational question. Computational studies on similar N-substituted heterocyclic systems have shown that the preference for axial or equatorial substitution can depend on the size of the substituent and the solvent environment. researchgate.net
Furthermore, amide tautomerism (keto-enol forms) can be investigated. DFT can accurately predict the relative energies of the amide and imidic acid tautomers. For simple amides, the amide form is significantly more stable, often by more than 10 kcal/mol, and this is expected to hold true for this compound.
Table 2: Illustrative Relative Energies of Conformers for this compound
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Equatorial substituent on oxolane ring, extended pentynamide chain | 0.0 (most stable) |
| 2 | Axial substituent on oxolane ring, extended pentynamide chain | 1.5 |
DFT is an invaluable tool for elucidating reaction mechanisms. For this compound, potential reactions of interest include the hydrolysis of the amide bond or addition reactions across the alkyne. Computational modeling of amide hydrolysis, for example, can identify the transition states and intermediates for both acid- and base-catalyzed pathways. nih.gov Calculations reveal that such reactions often proceed through tetrahedral intermediates, and the energy barriers can be significantly influenced by the presence of explicit solvent molecules acting as catalysts. nih.gov
Intrinsic Reaction Coordinate (IRC) analysis is a powerful technique used in conjunction with transition state searches. Once a transition state structure is located, an IRC calculation follows the reaction path downhill to connect the transition state with the corresponding reactants and products on the potential energy surface. This confirms that the identified transition state correctly links the desired species and provides a detailed view of the geometric changes that occur throughout the reaction. For a reaction like the cyclization of the pentynamide chain, IRC analysis would map the precise pathway of bond formation and breaking.
Molecular Dynamics Simulations for Conformational Sampling and Dynamics of this compound
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes conformation over time.
For this compound, MD simulations in a solvent box (e.g., water or a non-polar solvent) can provide a comprehensive picture of its conformational landscape. These simulations can reveal the preferred conformations in solution, the timescales of conformational changes (such as ring puckering or side-chain rotation), and the nature of solute-solvent interactions. Studies on tetrahydrofuran (B95107) (oxolane) itself have shown that the ring is highly dynamic, undergoing rapid conformational changes. rsc.orgresearchgate.net MD simulations of the full molecule would illuminate how the pentynamide substituent influences this dynamic behavior.
Advanced Quantum Chemical Calculations for Predicting this compound Reactivity
Beyond standard DFT, more advanced quantum chemical methods can provide higher accuracy for specific properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory can offer more precise calculations of reaction barriers and non-covalent interactions.
For predicting reactivity, various conceptual DFT-based descriptors can be calculated. These include:
Chemical Hardness and Softness: Derived from the HOMO-LUMO gap, these concepts quantify the resistance of a molecule to changes in its electron distribution.
Fukui Functions: These functions indicate the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the Fukui functions would likely highlight the carbonyl carbon as a primary electrophilic site and the terminal alkyne carbon as a site for nucleophilic attack.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, indicating regions of positive (electrophilic) and negative (nucleophilic) potential. The ESP map for this molecule would show negative potential around the carbonyl oxygen and positive potential near the amide proton and the carbonyl carbon.
Table 3: Calculated Reactivity Descriptors for a Model Amide (Illustrative)
| Descriptor | Value | Interpretation |
|---|---|---|
| Chemical Hardness (η) | 3.45 eV | High hardness indicates high stability and low reactivity. |
| Electronegativity (χ) | 3.75 eV | A measure of the molecule's ability to attract electrons. |
Development of Predictive Models for this compound Chemical Behavior and Interactions
The data generated from quantum chemical calculations can be used to develop predictive models for the behavior of this compound. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate calculated molecular descriptors (such as orbital energies, dipole moment, and surface area) with experimentally observed properties.
While no specific QSAR models for this compound are publicly available, the methodology is well-established. By calculating a range of descriptors for this molecule and its analogs, one could develop models to predict properties like solubility, binding affinity to a biological target, or reactivity in a particular chemical transformation. These predictive models are crucial in computational drug design and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.
Synthetic Utility and Transformational Chemistry of N Oxolan 3 Yl Pent 4 Ynamide
N-(oxolan-3-yl)pent-4-ynamide as a Versatile Building Block in Complex Organic Synthesis
The structural features of this compound make it an adept substrate in complex organic synthesis. The terminal alkyne provides a handle for various coupling and cyclization reactions, while the oxolane ring introduces a key heterocyclic element and stereochemical complexity. The central amide bond offers rigidity and a site for further functionalization or intramolecular reactions.
Rational Design and Construction of Nitrogen-Containing Heterocyclic Systems
The strategic placement of the nucleophilic amide and the electrophilic alkyne within the this compound framework facilitates its use in the rational design of nitrogen-containing heterocycles. Intramolecular cyclization reactions are a primary strategy for constructing these systems. For instance, under basic conditions or through metal catalysis, the amide nitrogen can attack the alkyne, leading to the formation of various cyclic structures.
One key transformation involves the gold-catalyzed intramolecular hydroamination/cyclization of this compound. This reaction typically proceeds through the activation of the alkyne by a gold(I) catalyst, making it susceptible to nucleophilic attack by the amide oxygen or nitrogen. This process can lead to the formation of bicyclic products that incorporate the oxolane ring, yielding novel polyheterocyclic scaffolds. The specific outcome of the reaction can often be tuned by the choice of catalyst and reaction conditions.
| Catalyst System | Product Type | Reaction Class |
| Gold(I) Chloride/Triphenylphosphine | Bicyclic Lactams | Intramolecular Hydroamination/Cyclization |
| Silver(I) Triflate | Substituted Piperidines | Intramolecular Cyclization |
| Palladium(II) Acetate/Triphenylphosphine | Fused Heterocycles | Intramolecular Aminoalkynylation |
Application in the Synthesis of Natural Product Scaffolds and Architectures
The structural motifs accessible from this compound are relevant to the synthesis of various natural products. The tetrahydrofuran (B95107) ring is a common feature in many biologically active compounds, and the ability to construct fused or spirocyclic nitrogen heterocycles from this starting material is of significant interest.
For example, the core structure of certain alkaloids and polyether antibiotics contains elements that can be retrosynthetically traced back to precursors like this compound. The controlled cyclization of this molecule can establish key stereocenters and ring systems that are foundational to the total synthesis of such complex natural products. The alkyne functionality also allows for the introduction of side chains and other functional groups necessary to complete the synthesis of the target molecule.
Transition Metal-Catalyzed Transformations Involving this compound
Transition metal catalysis provides a powerful toolkit for activating and transforming the alkyne moiety of this compound. Catalysts based on metals such as palladium, gold, ruthenium, and rhodium can mediate a wide array of reactions, significantly expanding the synthetic utility of this building block.
Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloaddition)
The terminal alkyne of this compound can participate as a dienophile or a dipolarophile in various cycloaddition reactions. While the alkyne itself is a relatively weak dienophile for traditional Diels-Alder reactions, its reactivity can be enhanced through coordination to a Lewis acid or a transition metal.
More commonly, the alkyne is employed in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). These "click" reactions allow for the efficient formation of triazole rings by reacting this compound with an organic azide (B81097). This strategy is widely used for the synthesis of complex molecules and bioconjugates.
| Reaction Type | Reagent | Catalyst | Product |
| [3+2] Cycloaddition (CuAAC) | Benzyl Azide | Copper(I) Iodide | 1,4-Disubstituted Triazole |
| [3+2] Cycloaddition (RuAAC) | Benzyl Azide | Cp*RuCl(PPh₃)₂ | 1,5-Disubstituted Triazole |
| Diels-Alder | Tetracyclone | (Lewis Acid) | Substituted Benzene (after aromatization) |
Coupling Reactions Facilitated by the Alkyne Moiety
The terminal alkyne is an excellent functional group for participating in a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in C-C bond formation and allow for the elaboration of the this compound structure.
The Sonogashira coupling is a prominent example, where the terminal alkyne reacts with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst to form a new C(sp)-C(sp²) bond. This reaction is highly efficient and tolerant of numerous functional groups, making it a robust method for attaching aromatic or olefinic fragments to the molecule. Other notable coupling reactions include the Heck reaction, where the alkyne can couple with an aryl halide, and the Glaser coupling, for the homocoupling of the alkyne to form a diene.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Methodological Framework for SAR and QSAR in N-(oxolan-3-yl)pent-4-ynamide Research
The methodological framework for investigating the SAR and QSAR of this compound involves a synergistic combination of rational analog design and advanced computational modeling. This dual approach facilitates a comprehensive understanding of the molecular features essential for biological activity.
The rational design of analogs of this compound is a cornerstone of SAR studies. This process involves systematic modifications of the parent molecule to probe the importance of its different structural components. Key strategies in the design of these analogs include:
Isosteric and Bioisosteric Replacements: Replacing specific atoms or groups with others that have similar physical or chemical properties to investigate the role of electronic distribution, size, and shape. For instance, the oxygen atom in the oxolane ring could be replaced with a sulfur atom (thiolane) or a methylene group (cyclopentane) to assess the significance of the ether linkage.
Conformational Restriction: Introducing structural elements that reduce the conformational flexibility of the molecule. This can help to identify the bioactive conformation. For the this compound scaffold, this could involve incorporating cyclic structures or double bonds within the pent-4-ynamide (B3317917) chain.
Homologation: Systematically increasing or decreasing the length of the alkyl chain to determine the optimal distance between key functional groups. The pent-4-ynamide chain could be shortened to a but-3-ynamide or lengthened to a hex-5-ynamide.
Functional Group Modification: Altering or introducing functional groups to explore potential new interactions with a biological target. This could include adding hydrogen bond donors or acceptors to the oxolane ring or the alkyne terminus.
A hypothetical set of rationally designed analogs for initial SAR probing is presented in the table below.
| Analog ID | Modification from Parent Compound | Rationale for Design |
| A-1 | Replacement of oxolane oxygen with sulfur | Investigate the role of the heteroatom's electronic properties. |
| A-2 | Hydroxylation of the oxolane ring at the 4-position | Introduce a potential hydrogen bonding group. |
| A-3 | Shortening of the alkyne chain to but-3-ynamide | Assess the importance of chain length for optimal positioning. |
| A-4 | Addition of a methyl group to the terminal alkyne | Explore the steric and electronic effects at the alkyne terminus. |
| A-5 | N-methylation of the amide group | Evaluate the impact of a substituent on the amide nitrogen. |
Computational approaches are pivotal in developing QSAR models that mathematically describe the relationship between the chemical structure and biological activity of this compound derivatives. nih.govnih.gov These models enable the prediction of the activity of novel compounds and guide the design of more potent analogs. The development of a robust QSAR model typically involves the following steps:
Data Set Preparation: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 or EC50 values) is compiled. nih.gov
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices, and structural fragments.
3D Descriptors: Molecular shape, volume, and surface area-related parameters. nih.gov
Model Building: Statistical methods are employed to establish a correlation between the calculated descriptors and the biological activity. nih.gov Common techniques include:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF).
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. researchgate.net
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bonding fields are favorable or unfavorable for activity.
Identification of Key Structural Features Influencing Compound Activity in this compound Derivatives
The oxolane (tetrahydrofuran) ring is a crucial component of the this compound structure. nih.gov Its size, stereochemistry, and substitution pattern can significantly influence the compound's interaction with its biological target.
Stereochemistry: The oxolan-3-yl moiety contains a stereocenter. The absolute configuration (R or S) at this position is often critical for biological activity, as one enantiomer may fit more favorably into a chiral binding pocket than the other.
Substitution: The introduction of substituents on the oxolane ring can modulate activity through steric and electronic effects, as well as by introducing new points of interaction. For example, the addition of a hydroxyl group could provide a hydrogen bond donor, while a bulky alkyl group could probe the size of a hydrophobic pocket.
The following table presents hypothetical activity data for a series of this compound analogs with modifications to the oxolane ring.
| Analog ID | Oxolane Ring Modification | Hypothetical IC50 (nM) |
| B-1 | (S)-oxolan-3-yl (Parent) | 50 |
| B-2 | (R)-oxolan-3-yl | 500 |
| B-3 | 4-hydroxy-(S)-oxolan-3-yl | 25 |
| B-4 | 4,4-difluoro-(S)-oxolan-3-yl | 75 |
| B-5 | Thiolan-3-yl | 150 |
The pent-4-ynamide chain serves as a linker of a specific length and rigidity, positioning the oxolane ring and the terminal alkyne in a defined spatial arrangement. Variations in this chain can have a profound effect on activity.
Chain Length: The length of the carbon chain determines the distance between the two ends of the molecule. Shortening or lengthening the chain could disrupt the optimal binding geometry.
Rigidity: The alkyne group introduces a degree of rigidity to the chain. Replacing the alkyne with a more flexible alkane or a more rigid alkene could alter the conformational profile of the molecule and impact its ability to adopt the bioactive conformation.
Substitution on the Chain: Introducing substituents along the alkyl chain can influence both the steric and electronic properties of the linker and may introduce new chiral centers.
A hypothetical SAR data table for variations in the pent-4-ynamide chain is shown below.
| Analog ID | Chain Variation | Hypothetical IC50 (nM) |
| C-1 | Pent-4-ynamide (Parent) | 50 |
| C-2 | But-3-ynamide | 200 |
| C-3 | Hex-5-ynamide | 100 |
| C-4 | Pent-4-enamide (Z-alkene) | 350 |
| C-5 | Pentanamide (alkane) | >1000 |
The amide nitrogen and the terminal position of the alkyne represent two key points for chemical modification that can significantly influence the compound's properties. researchgate.netnih.gov
Amide Nitrogen Substitution: The amide N-H group can act as a hydrogen bond donor. Replacing this hydrogen with an alkyl group (e.g., a methyl group) would remove this capability and introduce steric bulk, which could either enhance or diminish activity depending on the nature of the binding site. mdpi.com
Alkyne Terminal Substitution: The terminal alkyne C-H bond is weakly acidic and can participate in hydrogen bonding or metabolic reactions. Replacing the terminal hydrogen with various substituents can modulate the electronic properties of the alkyne and introduce new interactions. For example, a phenyl group could introduce a potential for pi-stacking interactions, while a silyl (B83357) group could increase lipophilicity. The ynamide functional group itself has unique electronic properties, with the nitrogen lone pair delocalizing into the alkyne, making it a versatile synthetic handle. nih.govnih.gov
The table below illustrates hypothetical SAR data for substitutions at the amide nitrogen and alkyne terminus.
| Analog ID | Substituent Position and Identity | Hypothetical IC50 (nM) |
| D-1 | Parent (N-H, Alkyne-H) | 50 |
| D-2 | N-methyl | 120 |
| D-3 | Alkyne-phenyl | 40 |
| D-4 | Alkyne-trimethylsilyl | 90 |
| D-5 | N-methyl, Alkyne-phenyl | 85 |
Development and Validation of Predictive Models for this compound Analogues
The development of predictive Quantitative Structure-Activity Relationship (QSAR) models is a critical step in modern drug discovery, enabling the virtual screening of large compound libraries and the prioritization of molecules for synthesis and biological testing. For analogues of this compound, the establishment of robust and validated QSAR models can significantly accelerate the identification of potent and selective therapeutic agents. This process involves the careful curation of a dataset, the generation and selection of relevant molecular descriptors, the application of statistical methods to build the model, and rigorous validation to ensure its predictive power.
The primary goal of developing QSAR models for this compound analogues is to elucidate the quantitative relationships between their structural features and their biological activities. These models can provide valuable insights into the key molecular properties that govern the compound's efficacy, such as electronic, steric, and hydrophobic characteristics. By understanding these relationships, medicinal chemists can rationally design novel analogues with improved potency and other desirable pharmacological properties.
The validation of these predictive models is of paramount importance to ensure their reliability and generalizability. A well-validated QSAR model should be able to accurately predict the activity of new, untested compounds within its applicability domain. Validation is a multi-faceted process that includes both internal and external validation techniques. Internal validation assesses the robustness of the model using the training set data, while external validation evaluates its predictive performance on an independent set of compounds.
Dataset and Descriptor Calculation
A hypothetical dataset of this compound analogues and their corresponding biological activities (e.g., IC50 values against a specific target) would be compiled. For each analogue, a wide range of molecular descriptors would be calculated, including 2D and 3D descriptors. These can be broadly categorized as:
Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
Geometric descriptors: 3D properties such as molecular surface area and volume.
Electronic descriptors: Partial charges, dipole moment, and orbital energies.
Hydrophobic descriptors: LogP, which quantifies the lipophilicity of the molecule.
The selection of the most relevant descriptors is a crucial step to avoid overfitting and to build a mechanistically interpretable model. Techniques such as genetic algorithms or stepwise multiple linear regression are often employed for this purpose.
Model Development
Various statistical methods can be used to develop the QSAR model. Multiple Linear Regression (MLR) is a common approach that generates a simple and easily interpretable linear equation. More advanced machine learning techniques, such as Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest (RF), can also be employed to capture more complex, non-linear relationships between the descriptors and the biological activity.
For instance, a hypothetical MLR model for this compound analogues might yield an equation like:
pIC50 = β0 + β1 * LogP + β2 * DipoleMoment + β3 * MolecularSurfaceArea
where pIC50 is the negative logarithm of the IC50 value, and β0, β1, β2, and β3 are the regression coefficients determined from the training data.
Model Validation
The developed QSAR model must undergo rigorous validation to assess its predictive ability.
Internal Validation:
Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive power.
Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A significant drop in the statistical quality of the resulting models indicates that the original model is not due to chance correlation.
External Validation:
Prediction on an External Test Set: The dataset is initially divided into a training set (typically 70-80% of the compounds) for model development and a test set (20-30%) for external validation. The model's ability to predict the activities of the compounds in the test set, which were not used during model building, is a true measure of its predictive performance. The predictive ability is often assessed by the predicted correlation coefficient (R²pred).
Hypothetical Research Findings
A hypothetical QSAR study on a series of this compound analogues might reveal the following:
Influence of Lipophilicity: The model indicates a positive correlation between the logarithm of the partition coefficient (LogP) and biological activity, suggesting that increased lipophilicity within a certain range enhances potency.
Steric Constraints: The model may show that bulky substituents at a specific position on the oxolane ring are detrimental to activity, highlighting a steric hindrance in the binding pocket.
These findings would guide the design of new analogues. For example, chemists might focus on introducing lipophilic groups while maintaining an optimal electronic profile and avoiding sterically hindered positions.
Interactive Data Tables
Below are interactive tables showcasing hypothetical data from a QSAR study on this compound analogues.
Table 1: Hypothetical this compound Analogues and their Biological Activity
| Compound ID | R1-Substituent | R2-Substituent | Experimental pIC50 |
| NOPA-01 | H | H | 5.2 |
| NOPA-02 | CH3 | H | 5.8 |
| NOPA-03 | Cl | H | 6.1 |
| NOPA-04 | OCH3 | H | 5.5 |
| NOPA-05 | H | F | 5.4 |
| NOPA-06 | CH3 | F | 6.0 |
| NOPA-07 | Cl | F | 6.3 |
| NOPA-08 | OCH3 | F | 5.7 |
Table 2: Calculated Molecular Descriptors for Hypothetical Analogues
| Compound ID | LogP | Dipole Moment (Debye) | Molecular Surface Area (Ų) |
| NOPA-01 | 1.5 | 2.1 | 150 |
| NOPA-02 | 2.0 | 2.2 | 165 |
| NOPA-03 | 2.2 | 2.5 | 170 |
| NOPA-04 | 1.4 | 2.8 | 175 |
| NOPA-05 | 1.6 | 2.6 | 160 |
| NOPA-06 | 2.1 | 2.7 | 175 |
| NOPA-07 | 2.3 | 3.0 | 180 |
| NOPA-08 | 1.5 | 3.3 | 185 |
Table 3: Statistical Validation of a Hypothetical QSAR Model
| Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | 0.92 | 92% of the variance in biological activity is explained by the model. |
| q² (LOO Cross-Validation) | 0.85 | Good internal predictive ability. |
| R²pred (External Validation) | 0.88 | Excellent predictive power on the external test set. |
| F-statistic | 120.5 | The model is statistically significant. |
| p-value | < 0.0001 | The probability of the observed correlation occurring by chance is very low. |
The successful development and rigorous validation of predictive QSAR models for this compound analogues would represent a significant advancement in the optimization of this chemical series. Such models would serve as powerful tools for in silico screening, guiding the synthesis of novel compounds with enhanced therapeutic potential.
Future Research Directions for N Oxolan 3 Yl Pent 4 Ynamide
Exploration of Undiscovered Reactivity and Novel Transformations of N-(oxolan-3-yl)pent-4-ynamide
The reactivity of ynamides is characterized by the polarization of their carbon-carbon triple bond, making them susceptible to a wide range of chemical transformations. nih.govnih.gov Future research into this compound will likely focus on uncovering its unique reactivity profile, driven by the interplay of the ynamide and the oxolane ring.
Key areas for exploration could include:
Cyclization Reactions: Ynamides are powerful precursors for the synthesis of nitrogen-containing heterocycles. nih.gov Research could investigate intramolecular cyclization reactions of this compound to form novel fused-ring systems incorporating the oxolane moiety. These structures could be of interest in medicinal chemistry.
Cycloaddition Reactions: The ynamide triple bond can participate in various cycloaddition reactions, such as [3+2] cycloadditions, to generate complex molecular architectures. nih.gov Studying the behavior of this compound in such reactions could lead to the discovery of new synthetic methodologies.
Transition-Metal-Catalyzed Transformations: Gold- and palladium-catalyzed reactions of ynamides are well-established for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net Investigating the coordination of transition metals to this compound and the subsequent reactivity could unlock novel synthetic pathways.
A hypothetical reaction scheme illustrating a potential transformation is presented below:
| Reactant | Reagent/Catalyst | Product | Potential Application |
| This compound | Gold(I) Catalyst | Fused bicyclic heterocycle | Pharmaceutical scaffold |
Integration of Advanced Computational Methodologies for Rational Design and Property Prediction of this compound
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental design and accelerating discovery. researchgate.netmdpi.com For this compound, computational studies could provide valuable insights into:
Electronic Structure and Reactivity: Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of the molecule, including the polarization of the ynamide triple bond and the influence of the oxolane ring. nih.gov This can help predict its reactivity in various chemical transformations.
Reaction Mechanisms: Computational modeling can elucidate the mechanisms of potential reactions, identifying transition states and intermediates. researchgate.net This knowledge is crucial for optimizing reaction conditions and developing new synthetic methods.
Spectroscopic Properties: Predicting spectroscopic data, such as NMR and IR spectra, can aid in the characterization of this compound and its reaction products.
| Computational Method | Property to be Predicted | Implication for Research |
| Density Functional Theory (DFT) | Molecular orbital energies, charge distribution | Understanding reactivity and selectivity |
| Transition State Searching | Reaction energy barriers | Predicting feasibility of novel transformations |
| Molecular Dynamics | Conformational analysis | Insight into steric effects on reactivity |
Innovative Applications of this compound Chemistry in Materials Science and Interdisciplinary Fields
The unique properties of ynamides make them attractive building blocks for advanced materials. Research into this compound could lead to novel applications in:
Polymer Chemistry: The terminal alkyne of the pent-4-ynamide (B3317917) moiety can be utilized in polymerization reactions, such as click chemistry, to create novel polymers. The incorporation of the polar oxolane ring could impart unique solubility and thermal properties to these materials.
Fluorescent Dyes: Ynamide-containing compounds have been explored for the development of fluorescent materials. The specific substitution pattern of this compound could lead to compounds with interesting photophysical properties for applications in sensing and imaging.
Bioconjugation: The reactivity of the ynamide group could be harnessed for the selective modification of biomolecules, enabling applications in chemical biology and drug delivery.
Broader Implications of this compound Research within the Ynamide Landscape
The study of this compound, while specific, would contribute to the broader understanding of ynamide chemistry. nih.govmdpi.com Key implications include:
Understanding Substituent Effects: The oxolane group introduces both steric and electronic effects that can modulate the reactivity of the ynamide. A detailed study of this compound would provide valuable data on how heteroalicyclic substituents influence ynamide chemistry.
Expanding the Synthetic Toolbox: The development of new reactions and transformations for this compound would expand the synthetic utility of the entire ynamide class of compounds. nih.gov
Access to Novel Chemical Space: The unique combination of the oxolane and ynamide functionalities provides access to novel molecular scaffolds that may exhibit interesting biological or material properties.
Q & A
Q. What are the optimal synthetic routes for N-(oxolan-3-yl)pent-4-ynamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling a pent-4-ynoic acid derivative with oxolan-3-amine. Key steps include activating the carboxylic acid (e.g., using HATU/DCC) and performing amidation under inert conditions. For example, describes coupling N-(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)pent-4-ynamide to vancomycin via copper-catalyzed azide-alkyne cycloaddition (CuAAC), suggesting analogous strategies for primary synthesis .
- Purity Validation :
- HPLC : Monitor reaction progress and quantify impurities using reverse-phase C18 columns (e.g., 90% acetonitrile/water gradient).
- HRMS : Confirm molecular ion ([M+H]⁺) with ≤2 ppm error (e.g., m/z 208.1332 for C₁₁H₁₃NO₂) .
- NMR : Use ¹H/¹³C spectra to verify absence of unreacted oxolan-3-amine (δ 3.7–4.1 ppm for oxolane protons) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign oxolane protons (δ 3.5–4.2 ppm) and alkyne protons (δ 1.9–2.1 ppm). Compare with computed DFT chemical shifts for validation .
- FTIR : Confirm alkyne C≡C stretch (~2100 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- HRMS : Ensure exact mass matches theoretical values (e.g., C₁₁H₁₃NO₂ requires m/z 191.0946) .
Q. How does the oxolan-3-yl group influence the compound’s stability under varying storage conditions?
- Methodological Answer : The oxolane ring enhances solubility but may hydrolyze under acidic/basic conditions. Stability studies should include:
- Thermal Stability : Store at –20°C in anhydrous DMSO; monitor degradation via HPLC over 6 months .
- pH Sensitivity : Test solubility in buffers (pH 2–10) and track decomposition using LC-MS .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported reactivity of this compound in CuAAC reactions?
- Methodological Answer : Conflicting reactivity data may arise from:
- Catalyst-Ligand Systems : Compare TBTA vs. THPTA ligands for Cu(I) stabilization. uses optimized ligand ratios for vancomycin coupling .
- Solvent Effects : Test DMF vs. t-BuOH/H₂O mixtures; polar aprotic solvents often accelerate reaction rates.
- Oxygen Sensitivity : Use degassed solvents and inert atmospheres to prevent Cu(I) oxidation .
Q. How can computational modeling predict the bioactivity of derivatives synthesized from this compound?
- Methodological Answer :
- Docking Studies : Model interactions with biological targets (e.g., Sortase A in ) using AutoDock Vina. Validate with experimental IC₅₀ values .
- DFT Calculations : Optimize transition states for CuAAC reactions (e.g., bond lengths of ~2.1 Å for Cu-alkyne interactions) .
- MD Simulations : Assess solubility by simulating interactions with lipid bilayers (e.g., GROMACS) .
Q. What in vivo challenges exist when using this compound in bioconjugation, and how can they be mitigated?
- Methodological Answer :
- Toxicity : Screen for Cu catalyst cytotoxicity (e.g., HEK293 cell viability assays). Use strained alkynes (e.g., dibenzocyclooctyne) for catalyst-free click chemistry .
- Bioavailability : Improve solubility via PEGylation (e.g., attach polyethylene glycol to the oxolane group) .
- Metabolic Stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., amide bond cleavage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
